acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol

Description

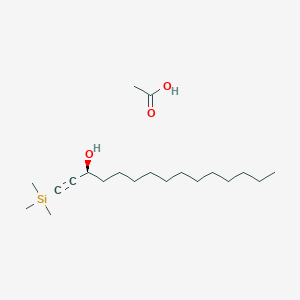

Acetic Acid Acetic acid (systematically named ethanoic acid, CH₃COOH) is a simple carboxylic acid with a molecular weight of 60.05 g/mol. It is a colorless liquid with a pungent odor and sour taste, widely recognized as the primary component of vinegar (4–8% by volume) . Its industrial applications include use as a precursor for polymers like polyvinyl acetate and cellulose acetate, as well as in chemical synthesis . Acetic acid is classified as a weak acid due to partial dissociation in aqueous solutions, though concentrated forms are corrosive . Spectroscopic data (IR, UV/Vis, and mass spectra) and thermophysical properties are well-documented in the NIST Chemistry WebBook .

(3S)-1-Trimethylsilylpentadec-1-yn-3-ol

This compound is a silyl-protected alkyne-alcohol with a molecular formula of C₁₈H₃₄OSi (MW: 294.55 g/mol). The trimethylsilyl (TMS) group acts as a protective moiety for the hydroxyl group, enhancing stability during synthetic reactions. The long alkyne chain (pentadec-1-yne) and stereospecific (3S) configuration suggest applications in asymmetric synthesis or as an intermediate in click chemistry, as evidenced by its structural analogs in triazole derivative synthesis .

Properties

CAS No. |

651718-26-2 |

|---|---|

Molecular Formula |

C20H40O3Si |

Molecular Weight |

356.6 g/mol |

IUPAC Name |

acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol |

InChI |

InChI=1S/C18H36OSi.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(19)16-17-20(2,3)4;1-2(3)4/h18-19H,5-15H2,1-4H3;1H3,(H,3,4)/t18-;/m0./s1 |

InChI Key |

JJSUQHCDEVCFEF-FERBBOLQSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H](C#C[Si](C)(C)C)O.CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C#C[Si](C)(C)C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol typically involves the following steps:

Silylation of Alkyne Alcohol: The starting material, pentadec-1-yn-3-ol, undergoes silylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This reaction forms (3S)-1-trimethylsilylpentadec-1-yn-3-ol.

Acetylation: The silylated alkyne alcohol is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. This step introduces the acetic acid moiety to the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alcohol functionalities. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.

Substitution: TBAF, nucleophiles, and electrophiles.

Major Products Formed

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alkenes and alkanes.

Substitution: Various silyl ether derivatives.

Scientific Research Applications

Acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and prodrug formulations.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;(3S)-1-trimethylsilylpentadec-1-yn-3-ol involves interactions with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.

Pathways: It may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Functional Group and Reactivity

- Acetic Acid : Contains a carboxyl group (–COOH) that undergoes typical carboxylic acid reactions (e.g., esterification, salt formation). Its acidity (pKa ≈ 4.76) enables buffer applications .

- (3S)-1-Trimethylsilylpentadec-1-yn-3-ol : Features a hydroxyl group protected by a TMS group, rendering it inert under basic or nucleophilic conditions. The terminal alkyne allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .

Physicochemical Properties

Biological Activity

Acetic acid; (3S)-1-trimethylsilylpentadec-1-yn-3-ol, also known as (3S)-OCT-1-YN-3-OL, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (3S)-1-trimethylsilylpentadec-1-yn-3-ol

- CAS Number : 32556-71-1

- Molecular Formula : C_{18}H_{36}O_{2}Si

- Molecular Weight : 318.56 g/mol

- Structure : The compound features a terminal alkyne and a hydroxyl functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that acetic acid derivatives exhibit antimicrobial activity. For instance, acetic acid itself has been documented to possess bactericidal properties against various bacterial strains. Studies have shown that compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Acetic acid has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases. The presence of the trimethylsilyl group in (3S)-1-trimethylsilylpentadec-1-yn-3-ol may enhance its ability to penetrate biological membranes, potentially increasing its efficacy in reducing inflammation.

Cytotoxicity and Cancer Research

Preliminary studies have indicated that certain acetylenic alcohols exhibit cytotoxic effects on cancer cell lines. The mechanism is thought to involve the induction of apoptosis through the activation of caspases and modulation of the cell cycle. Further research is necessary to elucidate the specific pathways involved for (3S)-1-trimethylsilylpentadec-1-yn-3-ol.

Case Studies

The biological activities of acetic acid; (3S)-1-trimethylsilylpentadec-1-yn-3-ol can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds disrupt bacterial membranes, leading to cell death.

- Cytokine Modulation : The compound may inhibit cytokine production, reducing inflammation.

- Apoptotic Pathways Activation : Induction of apoptosis through caspase activation is a potential pathway for its cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.